molecular formula C19H17N3OS3 B11497597 3-benzyl-7-propoxy-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-propoxy-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11497597
M. Wt: 399.6 g/mol
InChI Key: ZUMVXWQIHDRSOL-UHFFFAOYSA-N
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Description

3-Benzyl-7-propoxy-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione: is a complex heterocyclic compound that features a thiazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-7-propoxy-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. One common approach is the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, with the addition of a base such as potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a dihydrothiazole derivative.

    Substitution: The benzyl and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its heterocyclic nature and potential for forming hydrogen bonds and π-π interactions.

Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery programs.

Industry: In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism by which 3-benzyl-7-propoxy-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-7-propoxy-5-(thiophen-2-yl)-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is unique due to its combination of a thiazolopyrimidine core with benzyl, propoxy, and thiophene substituents. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry and biology.

Properties

Molecular Formula

C19H17N3OS3

Molecular Weight

399.6 g/mol

IUPAC Name

3-benzyl-7-propoxy-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H17N3OS3/c1-2-10-23-18-15-17(20-16(21-18)14-9-6-11-25-14)22(19(24)26-15)12-13-7-4-3-5-8-13/h3-9,11H,2,10,12H2,1H3

InChI Key

ZUMVXWQIHDRSOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC2=C1SC(=S)N2CC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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